molecular formula C16H13F2NO3 B10861729 N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B10861729
M. Wt: 305.28 g/mol
InChI Key: RTUZYSXIQPAXEX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-649123 involves several steps, including the reaction of specific reagents under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced with high purity, typically greater than 98% . Industrial production methods are also not widely available, as the compound is mainly used for research purposes .

Chemical Reactions Analysis

WAY-649123 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

WAY-649123 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in various chemical assays and studies.

    Biology: It is used to study the biological effects of alpha-1A adrenergic receptor antagonism.

    Medicine: It has potential therapeutic applications in conditions related to alpha-1A adrenergic receptors.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

WAY-649123 exerts its effects by antagonizing alpha-1A adrenergic receptors. This means it binds to these receptors and inhibits their activity. The molecular targets include the alpha-1A adrenergic receptors, and the pathways involved are related to the adrenergic signaling pathway .

Comparison with Similar Compounds

WAY-649123 is unique due to its high affinity and specificity for alpha-1A adrenergic receptors. Similar compounds include:

WAY-649123 stands out due to its specific targeting of alpha-1A adrenergic receptors, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C16H13F2NO3

Molecular Weight

305.28 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C16H13F2NO3/c17-11-2-3-13(12(18)9-11)19-16(20)8-10-1-4-14-15(7-10)22-6-5-21-14/h1-4,7,9H,5-6,8H2,(H,19,20)

InChI Key

RTUZYSXIQPAXEX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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